molecular formula C6H6N2S2 B1329728 Propanedinitrile, [bis(methylthio)methylene]- CAS No. 5147-80-8

Propanedinitrile, [bis(methylthio)methylene]-

Cat. No. B1329728
CAS RN: 5147-80-8
M. Wt: 170.3 g/mol
InChI Key: FICQFRCPSFCFBY-UHFFFAOYSA-N
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Description

Propanedinitrile, [bis(methylthio)methylene]-, also known as DMCT, is an organic compound with the chemical formula C6H6N2S2. It is also known by other names such as 1,1-Dicyano-2,2-bis(methylthio)ethene, 1,1-Dicyano-2,2-bis(methylthio)ethylene, 2,2-Bis(methylthio)-1,1-ethylenedicarbonitrile, 2-Cyano-3,3-bis(methylthio)acrylonitrile, 2-[Bis(methylsulfanyl)methylene]propanedinitrile, 3,3-Bis(methylthio)-2-cyanoacrylonitrile, 3,3-Di(methylthio)-2-cyanoacrylonitrile, NSC 202533, [2-Cyano-3,3-di(methylthio)]acrylonitrile, [Bis(methylthio)methylene]malononitrile, [Bis(methylthio)methylene]propanedinitrile, [Bis(methylthio)methylidene]propanedinitrile .


Molecular Structure Analysis

The molecular formula of Propanedinitrile, [bis(methylthio)methylene]- is C6H6N2S2. The molecular weight is 170.26 g/mol .


Physical And Chemical Properties Analysis

Propanedinitrile, [bis(methylthio)methylene]- has a predicted density of 1.256±0.06 g/cm3, a melting point of 76-78°C, a predicted boiling point of 248.3±40.0 °C, a flashing point of 103.9°C, and a vapor pressure of 0.0245mmHg at 25°C . The refractive index is 1.584 .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Propanedinitrile derivatives have been synthesized and evaluated for their antibacterial activities. A study showed that 2-[Bis(methylthio)methylene]propanedinitrile reacted with various reagents to afford compounds with potential antibacterial properties (Al-Adiwish et al., 2012).

  • Molecular Structure Analysis : Investigations into the molecular structure and packing of Propanedinitrile derivatives, such as the study of 2,2'-[2,5-bis(methylthio)-2,5-cyclohexadiene-1,4-diylidene] bis(propanedinitrile), have provided insights into their physical and chemical properties (Mizuguchi et al., 1994).

  • Chemical Synthesis and Reactions : The compound has been used in synthesizing new vinylogous chloroformamidines, showcasing its utility in creating novel chemical entities (Ried & Schöpke, 1986).

  • Antioxidant Agent Development : A study reported the synthesis of derivatives of Propanedinitrile for evaluation as potent antioxidant agents, highlighting its potential in medicinal chemistry (Vartale et al., 2016).

  • Heterocyclic Chemistry : Propanedinitrile has been utilized in heteroaromatic annulation studies, providing efficient routes to synthesize various indenofused heterocycles, which are significant in drug discovery (Verma et al., 2010).

  • Development of Zinc Complexes : In inorganic chemistry, it has been used to develop novel dimeric zinc complexes, expanding the understanding of metal-organic frameworks (Xiong et al., 1997).

  • Magnetic Susceptibility Studies : Propanedinitrile derivatives have been studied for their magnetic susceptibilities, contributing to the field of materials science (Takahashi et al., 1984).

Safety And Hazards

Propanedinitrile, [bis(methylthio)methylene]- is harmful if swallowed . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to call a poison center or doctor if swallowed .

properties

IUPAC Name

2-[bis(methylsulfanyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S2/c1-9-6(10-2)5(3-7)4-8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICQFRCPSFCFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073344
Record name Propanedinitrile, [bis(methylthio)methylene]-
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Molecular Weight

170.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedinitrile, [bis(methylthio)methylene]-

CAS RN

5147-80-8
Record name Propanedinitrile, (bis(methylthio)methylene)-
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Record name 5147-80-8
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Record name Propanedinitrile, [bis(methylthio)methylene]-
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Record name 2-[bis(methylsulfanyl)methylidene]propanedinitrile
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Synthesis routes and methods

Procedure details

Add malononitrile (50.0 g, 757 mmol) to dry DMSO (600 mL), mechanically stir, cool to 15° C., and place under nitrogen. Add NaH (60%, 40 g, 1.00 mol) in small portions over 25 min keeping the internal temperature <25° C. and stir mixture. After 10 min, slowly add carbon disulfide (45.5 mL, 757 mmol) over 20 min at the same temperature. Stir at room temperature for 2.5 h then add additional NaH (60%, 29.6 g, 0.74 mol) while keeping the temperature constant with external cooling. Stir for 1.5 h at rt then cool to 15° C. Add iodomethane (103.7 mL, 1.67 mol) over 15 min. Stir resulting mixture overnight then pour into water (2.8 L). Stir the resulting dark orange precipitate for 15 min then collect by filtration, wash with water, partially air-dry, and wash with hexanes. Air-dry the tan powder to a constant weight (103 g) then recrystallize from 2-propanol. Filter solid, wash with cold 2-propanol and hexanes, then dry to afford the title compound: 1H NMR (DMSO-d6): δ 2.78 (s, 6H); 13C NMR (DMSO-d6): δ 186.0, 113.3, 74.2, 18.9.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
45.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
29.6 g
Type
reactant
Reaction Step Four
Quantity
103.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
2.8 L
Type
solvent
Reaction Step Six

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